molecular formula C19H25N3O3S2 B2360702 N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 953231-26-0

N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2360702
CAS No.: 953231-26-0
M. Wt: 407.55
InChI Key: IIMFOHFTVHTEJB-UHFFFAOYSA-N
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Description

N-(4-(N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a piperidine ring substituted with a thiophen-2-ylmethyl group at the 1-position and a methylsulfamoylphenylacetamide moiety. This structural combination suggests possible applications in medicinal chemistry, particularly given the prevalence of sulfonamides and piperidine derivatives in pharmaceuticals (e.g., antimicrobials, analgesics) .

Properties

IUPAC Name

N-[4-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-15(23)21-17-4-6-19(7-5-17)27(24,25)20-13-16-8-10-22(11-9-16)14-18-3-2-12-26-18/h2-7,12,16,20H,8-11,13-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMFOHFTVHTEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of acetamides and is characterized by several functional groups, including a thiophen-2-ylmethyl group and a piperidin-4-yl group. The synthesis typically involves multiple steps, including:

  • Formation of the Thiophen Group : Utilizes thiophene derivatives and alkylating agents.
  • Piperidine Derivative Synthesis : Involves reactions with piperidine derivatives.
  • Final Coupling : Combines intermediates to form the target acetamide.

These synthetic routes are crucial for obtaining the desired compound with high purity and yield.

The biological activity of this compound may involve interactions with various molecular targets, potentially including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors affecting neurotransmitter systems, particularly in neurological contexts.

While detailed studies are required to elucidate the exact mechanisms, preliminary data suggest potential interactions with key biological pathways .

Anticonvulsant Activity

Research has shown that compounds structurally similar to this compound exhibit anticonvulsant properties. For instance, studies on related acetamide derivatives have demonstrated protective effects against seizures in animal models. The activity is often assessed using the maximal electroshock (MES) test, where compounds are evaluated for their ability to prevent seizures at various dosages .

Study 1: Anticonvulsant Testing

A study tested several acetamide derivatives for anticonvulsant activity using the MES model. The results indicated that compounds with higher lipophilicity showed delayed but prolonged anticonvulsant effects. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Study 2: Antimicrobial Screening

In another investigation, sulfonamide derivatives were screened for antimicrobial activity against common pathogens. The results indicated that modifications to the piperidine moiety could enhance binding affinity to bacterial targets, thus increasing antimicrobial potency .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedEfficacy (IC50/μM)Reference
Compound AAnticonvulsantMES Test100
Compound BAntimicrobialBacterial Strains50
Compound CEnzyme InhibitionIn vitro Enzymatic Assay25

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide exhibit notable antitumor properties. Studies have demonstrated that derivatives containing piperidine and thiophene structures can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, piperidine derivatives have shown efficacy against various cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects

This compound also shows potential as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX-2, making it relevant for treating inflammatory diseases like rheumatoid arthritis. The modulation of these pathways could lead to reduced inflammation and pain relief in affected patients .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Studies: In vitro studies demonstrated that compounds with similar structural motifs significantly inhibited the growth of various cancer cell lines, suggesting a promising avenue for further research in oncology .
  • Inflammatory Disease Models: Animal models treated with compounds containing similar piperidine structures showed reduced symptoms of inflammation, indicating potential therapeutic benefits for conditions like arthritis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

A. Piperidine Substituents and Positioning

  • W-18 and W-15 : These sulfonamide-piperidine analogs feature a 2-phenylethyl-2-piperidinylidene group, differing from the target compound’s 4-piperidinyl-methyl-thiophene substituent. The 4-piperidinyl position in the target compound may enhance steric accessibility for receptor binding compared to the 2-piperidinylidene in W-15/W-18, which are structurally related to fentanyl but lack opioid activity .
  • N-(4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide () : Replacing the thiophene-methyl group with a 4-methylpiperidine reduces aromaticity and lipophilicity. This substitution likely impacts solubility and membrane permeability.

B. Sulfonamide-Acetamide Linkers

  • Thiazole-containing sulfonamides are often associated with antimicrobial activity, whereas thiophene derivatives may prioritize metabolic stability due to reduced polarity .
  • Acetylsulfadiazine (): A pyrimidine-sulfonamide with a known antimicrobial profile.
Functional Group Modifications
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : The nitro and chloro groups are strong electron-withdrawing substituents, which may increase reactivity in nucleophilic environments. In contrast, the target compound’s thiophene and piperidine groups provide electron-donating and flexible hydrophobic regions, respectively .
  • 2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide () : A methoxy group enhances solubility via polarity but reduces lipophilicity compared to the thiophene’s aromatic hydrophobicity.

Pharmacological and Physicochemical Properties

Physicochemical Profiles
Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 2.8 2 6 95
N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide 2.1 3 7 110
W-15 () 3.5 1 5 85
Acetylsulfadiazine () 0.9 3 8 125

Key Observations :

  • The target compound’s thiophene and piperidine groups balance lipophilicity (LogP ~2.8) with moderate polarity, favoring blood-brain barrier penetration compared to highly polar analogs like acetylsulfadiazine.
  • The absence of strong electron-withdrawing groups (e.g., nitro in ) may reduce metabolic degradation, enhancing bioavailability.

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